molecular formula C13H12N2 B3028172 N9-Methylharman CAS No. 16498-64-9

N9-Methylharman

Cat. No.: B3028172
CAS No.: 16498-64-9
M. Wt: 196.25 g/mol
InChI Key: LQSZHLJVECITAY-UHFFFAOYSA-N
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Description

N9-Methylharman is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Anion-π Interactions in Chemical Compounds

  • N9-methyl-adenine demonstrates significant anion-π interactions, which are crucial in the study of DNA bases and related compounds (García-Raso et al., 2007).

2. Impact on Cytochrome P450-related Activities

  • N9-Methylharman, also known as norharman, affects cytochrome P450 activities and DNA intercalation, which are important in understanding its comutagenic effects (Nii, 2003).

3. Development of Pharmaceutical Compounds

  • N9-substituted 2,4-diaminoquinazolines, including N9-methyl derivatives, are studied for their inhibitory activity against certain pathogens, offering insights into new pharmaceutical developments (Gangjee et al., 2008).

4. Pharmacokinetics in Medical Treatments

  • N9-GP, a glycoPEGylated recombinant factor IX, shows promising pharmacokinetic properties for treating hemophilia B. Understanding its dynamics can aid in developing more effective treatments (Collins et al., 2012).

5. Acidities of Adenine Derivatives

  • Studies on the acidity of adenine derivatives, including N9-methyl compounds, contribute to the understanding of their intrinsic reactivity, which is significant in biochemical research (Sharma & Lee, 2002).

6. Activation in Chemical Reactions

  • This compound compounds, when activated, show genotoxic metabolites in certain biochemical pathways, relevant in understanding mutagenic processes (Oda et al., 2006).

7. Corrosion Inhibition Properties

  • This compound derivatives are studied for their inhibitory performance in corrosion processes, showing potential in industrial applications (El-Rehim et al., 2016).

8. Anticancer Activities

  • The study of this compound compounds in inhibiting cancer cell proliferation highlights their potential in developing anticancer treatments (Wang et al., 2007).

Mechanism of Action

Target of Action

The compound is a natural product used for research related to life sciences

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways is crucial for determining how a compound like N9-Methylharman might influence cellular function.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other substances . .

Properties

IUPAC Name

1,9-dimethylpyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-9-13-11(7-8-14-9)10-5-3-4-6-12(10)15(13)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSZHLJVECITAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1N(C3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20877135
Record name 1,9-DIMETHYL-BETACARBOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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